1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a fluorophenyl group attached to a hydroxypyrrolidinone ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring structure but lacks the fluorophenyl group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, making it more reactive.
Prolinol: A hydroxylated derivative of pyrrolidine with different biological activities
Uniqueness: 1-(4-Fluorophenyl)-3-hydroxypyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-3-8(4-2-7)12-6-5-9(13)10(12)14/h1-4,9,13H,5-6H2 |
InChI Key |
YZJRTPUKSYXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.